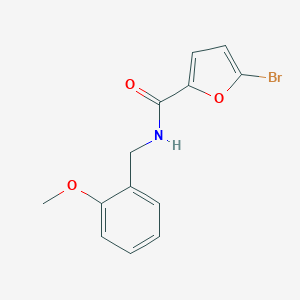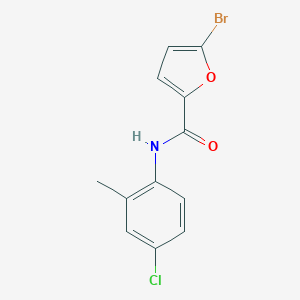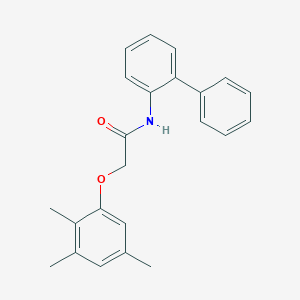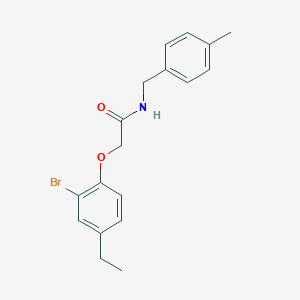![molecular formula C20H17ClN2OS B296733 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile](/img/structure/B296733.png)
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile, also known as TAK-659, is a small molecule inhibitor that targets the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B cell receptor signaling, and its inhibition has shown promising results in the treatment of B cell malignancies.
Mécanisme D'action
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile selectively binds to the active site of BTK and inhibits its activity. BTK is a key mediator of B cell receptor signaling, and its inhibition leads to downstream inhibition of various signaling pathways, including the PI3K/AKT and NF-κB pathways. This ultimately leads to apoptosis of malignant B cells.
Biochemical and physiological effects:
In addition to its effects on B cell signaling, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has also been shown to have anti-inflammatory effects. This is due to its inhibition of BTK in other immune cells, such as macrophages and dendritic cells, which play a role in the inflammatory response.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile is its specificity for BTK, which reduces off-target effects and toxicity. However, one limitation is its potential for drug resistance, as mutations in BTK can render it ineffective. Additionally, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile may have limited efficacy in certain B cell malignancies that do not rely heavily on BTK signaling.
Orientations Futures
Future research on 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could focus on its combination with other targeted therapies, such as venetoclax or lenalidomide, to enhance its efficacy and overcome drug resistance. Additionally, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile could be studied in combination with immunotherapies, such as checkpoint inhibitors or CAR T cell therapy, to enhance the anti-tumor immune response. Finally, further exploration of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile's anti-inflammatory effects could lead to its potential use in the treatment of autoimmune diseases.
Méthodes De Synthèse
The synthesis of 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile involves a multi-step process that starts with the reaction of 4-chlorobenzaldehyde with ethyl 2-oxo-2-phenylacetate to form 4-(4-chlorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid ethyl ester. This intermediate is then reacted with thioacetic acid to form 4-(4-chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile.
Applications De Recherche Scientifique
4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has been extensively studied for its potential use in the treatment of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In preclinical studies, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has shown potent inhibition of BTK and downstream signaling pathways, leading to apoptosis of malignant B cells. In clinical trials, 4-(4-Chlorophenyl)-6-oxo-2-[(2-phenylethyl)sulfanyl]-1,4,5,6-tetrahydro-3-pyridinecarbonitrile has demonstrated promising efficacy and safety profiles in patients with relapsed or refractory CLL and MCL.
Propriétés
Formule moléculaire |
C20H17ClN2OS |
|---|---|
Poids moléculaire |
368.9 g/mol |
Nom IUPAC |
4-(4-chlorophenyl)-2-oxo-6-(2-phenylethylsulfanyl)-3,4-dihydro-1H-pyridine-5-carbonitrile |
InChI |
InChI=1S/C20H17ClN2OS/c21-16-8-6-15(7-9-16)17-12-19(24)23-20(18(17)13-22)25-11-10-14-4-2-1-3-5-14/h1-9,17H,10-12H2,(H,23,24) |
Clé InChI |
YQBQBQDDSZMMEA-UHFFFAOYSA-N |
SMILES |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
SMILES canonique |
C1C(C(=C(NC1=O)SCCC2=CC=CC=C2)C#N)C3=CC=C(C=C3)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-(2,3-dimethylphenoxy)ethanone](/img/structure/B296650.png)
![1-[(3,4,5-Triethoxyphenyl)carbonyl]piperidine-4-carboxamide](/img/structure/B296651.png)
![Methyl 2-[(5-bromo-2-furoyl)amino]-4,5-dimethoxybenzoate](/img/structure/B296653.png)



![N-(2-methoxydibenzo[b,d]furan-3-yl)-3,4-dimethylbenzamide](/img/structure/B296660.png)




![Methyl 2-{[(2-bromo-4-ethylphenoxy)acetyl]amino}benzoate](/img/structure/B296670.png)
![2-(2-bromo-4-ethylphenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B296671.png)
